
1-Bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H15BrO3. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a hydroxymethyl group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of 3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-amine or similar derivatives.
Oxidation: Formation of 3-(2-ethoxy-6-(carboxy)phenyl)propan-2-one.
Reduction: Formation of 1-bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-ol.
Applications De Recherche Scientifique
1-Bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving brominated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the hydroxymethyl and carbonyl groups can undergo nucleophilic addition and oxidation-reduction reactions. These interactions can modulate the activity of enzymes and other biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but with different functional groups.
2-Bromo-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one: Shares the bromine and hydroxymethyl groups but differs in the position of the ethoxy group.
Uniqueness
1-Bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C12H15BrO3 |
|---|---|
Poids moléculaire |
287.15 g/mol |
Nom IUPAC |
1-bromo-3-[2-ethoxy-6-(hydroxymethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H15BrO3/c1-2-16-12-5-3-4-9(8-14)11(12)6-10(15)7-13/h3-5,14H,2,6-8H2,1H3 |
Clé InChI |
VLFXHMQCJTZHAF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1CC(=O)CBr)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


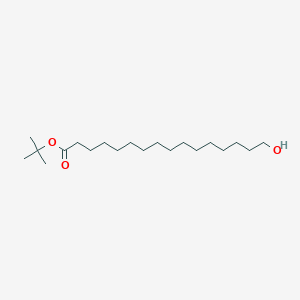
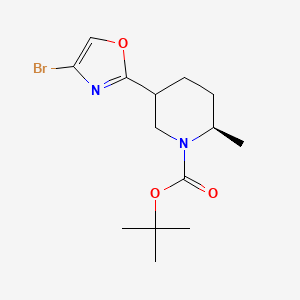

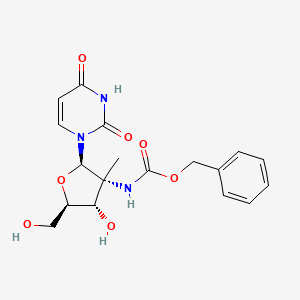


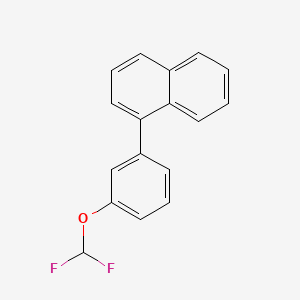
![Tert-butyl (3S)-3-(2-oxo-1,2-dihydro-3H-imidazo[4,5-B]pyridin-3-YL)pyrrolidine-1-carboxylate](/img/structure/B14044150.png)
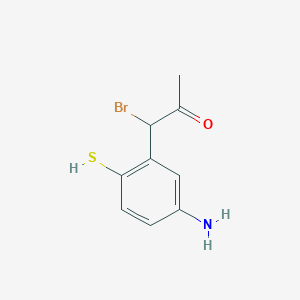
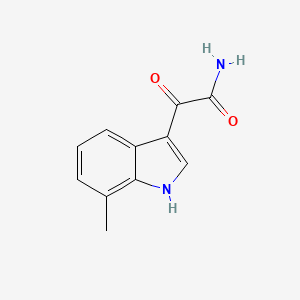
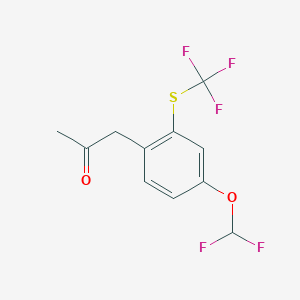
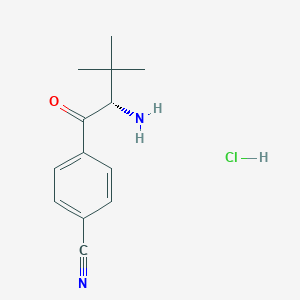

![Bis[(3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine] di-p-toluyl-L-tartrate](/img/structure/B14044176.png)
